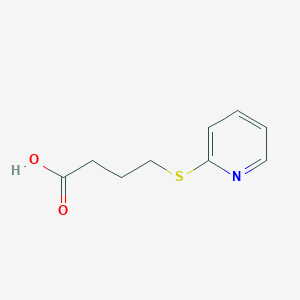
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that contains fluorine, iodine, and hydroxyl functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both difluoromethyl and iodopyrimidinone moieties makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one typically involves the introduction of the difluoromethyl group and the iodination of the pyrimidinone ring. One common method is the electrophilic fluorination of a suitable precursor, followed by iodination under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the iodine atom with an amine may yield aminopyrimidinone derivatives.
Scientific Research Applications
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated and iodinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-6-hydroxy-5-chloropyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of iodine.
4-(Difluoromethyl)-6-hydroxy-5-bromopyrimidin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
4-(Difluoromethyl)-6-hydroxy-5-fluoropyrimidin-2(1H)-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions that are not possible with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H3F2IN2O2 |
|---|---|
Molecular Weight |
287.99 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F2IN2O2/c6-3(7)2-1(8)4(11)10-5(12)9-2/h3H,(H2,9,10,11,12) |
InChI Key |
GLDVHCUQZFRWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)


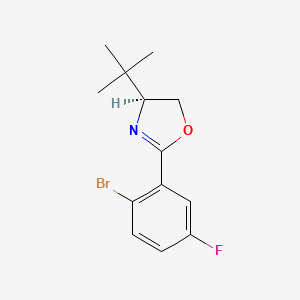
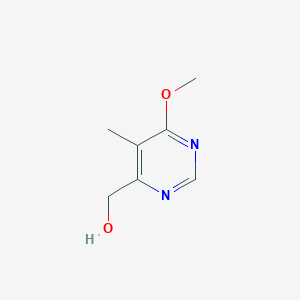

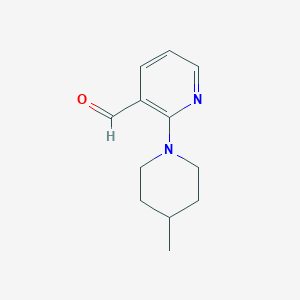
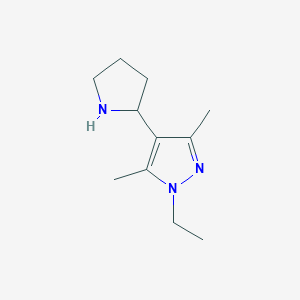
![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)
